1-(1h-Benzoimidazol-2-yl)-1h-pyrazole-4-carboxylic acid
Overview
Description
1-(1H-Benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that combines the structural features of benzimidazole and pyrazole. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. The unique arrangement of nitrogen atoms within its structure imparts distinct chemical and biological properties.
Preparation Methods
The synthesis of 1-(1H-Benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid typically involves multi-step procedures. One common synthetic route starts with the preparation of benzimidazole derivatives, followed by the formation of the pyrazole ring. The reaction conditions often include the use of catalysts and specific reagents to facilitate the formation of the desired product.
For instance, the condensation of 1,2-diaminobenzene with pyrazole-4-carboxylic acid under acidic conditions can yield the target compound. Industrial production methods may involve optimizing these reactions for higher yields and purity, often employing continuous flow reactors and automated synthesis techniques to scale up the process efficiently .
Chemical Reactions Analysis
1-(1H-Benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the corresponding reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzimidazole or pyrazole rings are replaced by other substituents.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the nature of the reagents and the reaction conditions .
Scientific Research Applications
1-(1H-Benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Medicine: Research has shown its potential in anticancer, antimicrobial, and antiviral therapies due to its ability to interact with biological targets.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability
Mechanism of Action
The mechanism of action of 1-(1H-Benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting the function of enzymes or modulating receptor activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and coordination with metal ions. The pathways affected by this compound include those related to cell proliferation, apoptosis, and signal transduction .
Comparison with Similar Compounds
1-(1H-Benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
Benzimidazole derivatives: These compounds share the benzimidazole core but differ in their substituents, leading to variations in biological activity and chemical properties.
Pyrazole derivatives: Similar to benzimidazole derivatives, pyrazole compounds have diverse applications depending on their functional groups.
Pyrimido[1,2-a]benzimidazoles: These compounds have a fused ring system similar to this compound and exhibit comparable biological activities
The uniqueness of this compound lies in its combined structural features, which confer distinct properties and applications not found in other compounds.
Properties
IUPAC Name |
1-(1H-benzimidazol-2-yl)pyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2/c16-10(17)7-5-12-15(6-7)11-13-8-3-1-2-4-9(8)14-11/h1-6H,(H,13,14)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFPBDKXQKJAPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)N3C=C(C=N3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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